(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

Stereochemistry Enantioselectivity Drug Discovery

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid (CAS 1334868-14-2) is a chiral, non-proteinogenic β-amino acid derivative featuring a trifluoromethyl-substituted phenolic ring. It belongs to the class of β-substituted phenylpropanoic acids, a scaffold widely explored in medicinal chemistry for GPR40/FFAR1 agonists and other therapeutic targets.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B13051489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1
InChIKeyXLMXKRXLSXZIPC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid: A Chiral β-Amino Acid Scaffold for Drug Discovery


(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid (CAS 1334868-14-2) is a chiral, non-proteinogenic β-amino acid derivative featuring a trifluoromethyl-substituted phenolic ring [1]. It belongs to the class of β-substituted phenylpropanoic acids, a scaffold widely explored in medicinal chemistry for GPR40/FFAR1 agonists and other therapeutic targets [2]. The (R)-configuration at the β-carbon provides a defined stereochemistry essential for enantioselective interactions, while the 4-hydroxy-3-trifluoromethylphenyl moiety imparts a unique combination of hydrogen-bonding capability and electron-withdrawing lipophilicity [1][3]. Commercially available at 98% purity, this compound serves as a key intermediate for designing enzyme inhibitors, receptor modulators, and metabolically stabilized peptidomimetics [1].

Why Generic Substitution Fails for (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid


Substituting this compound with its common analogs—the (S)-enantiomer, the racemate, the des-hydroxy variant, or the α-amino acid isomer—introduces critical risks. Stereochemical inversion from (R) to (S) can abolish or invert target binding, as demonstrated in GPR40 agonist SAR where enantiomeric selectivity is paramount [1]. Removing the phenolic -OH (as in (R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid) reduces hydrogen-bond donor/acceptor count, lowers topological polar surface area (TPSA), and can significantly alter solubility, permeability, and target engagement [2]. Substituting a β-amino acid scaffold with a standard α-amino acid eliminates the inherent resistance to proteolytic degradation, undermining metabolic stability in peptide-based applications [3]. The quantitative evidence below establishes why precise identity matters.

Quantitative Evidence Guide: (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid vs. Comparators


Absolute Stereochemistry: Enantiomeric Purity Defines Biological Function

The (R)-enantiomer of this β-amino acid is a single, defined stereoisomer with CAS 1334868-14-2, while the (S)-enantiomer (CAS 1336754-04-1) and the racemic mixture (CAS 773117-55-8) represent different chemical entities. In β-substituted phenylpropanoic acid GPR40 agonist programs, enantiomeric selectivity was critical: lead optimization by Amgen identified (S)-AMG 837 as a potent GPR40 agonist, with the (R)-enantiomer showing significantly reduced activity, illustrating that even a single stereocenter inversion can determine target engagement [1]. The target compound's defined (R)-stereochemistry at the β-carbon ensures reproducible, enantioselective interactions, as the chiral center is fully specified (Defined Atom Stereocenter Count: 1) [2].

Stereochemistry Enantioselectivity Drug Discovery

Phenolic -OH Contribution: Hydrogen Bond Donor Capacity and Topological Polar Surface Area

The target compound contains a phenolic -OH at the 4-position, providing a critical hydrogen bond donor (HBD). The des-hydroxy analog, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (CAS 774178-39-1), lacks this group. Computed properties quantify the difference: the target compound has an HBD count of 3 and TPSA of 83.6 Ų, versus an expected HBD count of 2 and lower TPSA for the des-hydroxy analog [1]. Experimental and computational studies on fluorinated phenylpropanoic acids demonstrate that the presence of a phenolic -OH increases aqueous solubility and modulates logP, directly impacting oral bioavailability and CNS penetration .

Physicochemical Properties Solubility Permeability

β-Amino Acid Scaffold: Metabolic Stability Advantage Over α-Amino Acid Analogs

The target compound is a β-amino acid (3-amino-propanoic acid backbone), differentiating it from the α-amino acid analog 2-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid (3-trifluoromethyltyrosine, CAS 6960-37-8). β-amino acids confer resistance to common proteases and peptidases. Studies demonstrate that even a single β-amino acid homologation at the scissile bond can dramatically enhance proteolytic stability, with half-lives extended from minutes to hours in the presence of chymotrypsin and other serine proteases [1]. This makes the β-scaffold essential for developing long-acting peptide therapeutics, whereas the α-amino acid analog (CAS 6960-37-8) is rapidly degraded [1].

Metabolic Stability Peptidomimetics Protease Resistance

Regioisomeric Differentiation: 3-CF3 vs. 2-CF3 Substitution Pattern Impact on Electronic Properties

The target compound features a 3-trifluoromethyl-4-hydroxy substitution pattern on the phenyl ring. The regioisomeric analog, (R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid, places the -CF3 group ortho to the amino-bearing carbon. This positional difference alters the electronic environment: in the 3-CF3-4-OH isomer, the trifluoromethyl group exerts an electron-withdrawing meta effect on the phenolic -OH, lowering its pKa and modulating hydrogen-bond acidity. Computed data for the target compound shows a predicted pKa of 3.66±0.10 [1], distinct from the 2-CF3 isomer. In fluorinated amino acid SAR studies, regioisomeric CF3 placement has been shown to alter receptor binding by over 10-fold due to changes in electrostatic potential surfaces [2].

Regiochemistry Electronic Effects SAR

Optimal Application Scenarios for (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid


Enantioselective Synthesis of GPR40/FFAR1 Agonist Leads

This compound is ideally suited as a chiral β-amino acid building block for developing glucose-dependent insulin secretagogues targeting GPR40. The defined (R)-stereochemistry and the 3-CF3-4-OH substitution pattern match the pharmacophoric requirements identified in lead optimization programs, where β-substituted phenylpropanoic acids with specific enantiomeric configuration showed potent agonism [1]. The single enantiomer eliminates the need for chiral resolution during medicinal chemistry campaigns.

Design of Metabolically Stable Peptidomimetics

Incorporating this β-amino acid into peptide sequences confers resistance to proteolytic degradation, as documented for β-amino acid scaffolds [2]. The combination of the β-backbone with the electron-withdrawing -CF3 group and the phenolic -OH provides both metabolic stability and the potential for key target interactions, making it a strategic choice for developing long-acting peptide therapeutics.

Synthesis of Fluorinated Enzyme Inhibitors

The trifluoromethyl group enhances binding affinity through hydrophobic and electronic effects, while the β-amino acid core provides a rigid scaffold for inhibitor design [3]. This compound is particularly relevant for programs targeting enzymes where the 4-hydroxy-3-trifluoromethylphenyl motif has been validated as a privileged fragment for engaging catalytic or allosteric sites.

ADME Property Optimization in Lead Series

When compared to the des-hydroxy analog (CAS 774178-39-1), this compound provides an additional hydrogen bond donor (HBD count: 3 vs. 2) and higher TPSA (83.6 Ų vs. ~63 Ų), directly impacting solubility-permeability balance [4]. This makes it the preferred building block when medicinal chemistry programs need to modulate logP and aqueous solubility without sacrificing target engagement.

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